molecular formula C11H10BrNO2 B11853649 Methyl 1-bromo-2-methylindolizine-3-carboxylate

Methyl 1-bromo-2-methylindolizine-3-carboxylate

Cat. No.: B11853649
M. Wt: 268.11 g/mol
InChI Key: OWCCXXYPYUNXTR-UHFFFAOYSA-N
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Description

Methyl 1-bromo-2-methylindolizine-3-carboxylate is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-bromo-2-methylindolizine-3-carboxylate typically involves the bromination of 2-methylindolizine-3-carboxylate. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-bromo-2-methylindolizine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide in methanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 1-substituted-2-methylindolizine-3-carboxylates.

    Oxidation: Formation of 1-bromo-2-methylindolizine-3-carboxylic acid.

    Reduction: Formation of 2-methylindolizine-3-carboxylate.

Scientific Research Applications

Methyl 1-bromo-2-methylindolizine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indolizine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the development of organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl 1-bromo-2-methylindolizine-3-carboxylate is not well-documented. like other indolizine derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromine atom may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylindolizine-3-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Bromo-2-methylindole-3-carboxylate: Similar structure but different ring system, leading to different biological activities.

    2-Methylindolizine-3-carboxylate: Lacks the bromine atom, making it less versatile in chemical modifications.

Uniqueness

Methyl 1-bromo-2-methylindolizine-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 1-bromo-2-methylindolizine-3-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,1-2H3

InChI Key

OWCCXXYPYUNXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1Br)C(=O)OC

Origin of Product

United States

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